molecular formula C9H12N2O3 B13639824 2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid

2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13639824
M. Wt: 196.20 g/mol
InChI Key: UWJBGZGTBFEOLQ-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by the presence of an ethoxymethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with ethoxymethyl chloride in the presence of a base, followed by oxidation and carboxylation reactions to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and automated systems are often employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl and ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxymethyl group can yield ethoxyacetic acid, while reduction of the carboxylic acid group can produce 2-(Ethoxymethyl)-4-methylpyrimidine-5-methanol.

Scientific Research Applications

2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and RNA.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidine-5-carboxylic acid: Lacks the ethoxymethyl group, making it less versatile in certain chemical reactions.

    4-Methylpyrimidine-5-carboxylic acid: Similar structure but without the ethoxymethyl group, affecting its reactivity and applications.

    2-Ethoxymethylpyrimidine: Lacks the carboxylic acid group, which limits its use in certain biological and chemical contexts.

Uniqueness

2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-3-14-5-8-10-4-7(9(12)13)6(2)11-8/h4H,3,5H2,1-2H3,(H,12,13)

InChI Key

UWJBGZGTBFEOLQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC=C(C(=N1)C)C(=O)O

Origin of Product

United States

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